N-(5-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a fused thiazolo[5,4-c]pyridine core, a 2,3-dihydrobenzo[b][1,4]dioxin moiety, and a furan-2-carboxamide group. Its structure integrates multiple pharmacophoric elements:
- 2,3-Dihydrobenzo[b][1,4]dioxin: A benzodioxane derivative that enhances metabolic stability and modulates electronic properties.
- Furan-2-carboxamide: A planar aromatic group that may improve solubility and binding affinity to target proteins.
The compound’s synthetic complexity and multifunctional architecture suggest applications in medicinal chemistry, particularly as a kinase inhibitor or GPCR modulator .
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c26-19(22-13-3-4-15-17(10-13)30-9-8-29-15)12-25-6-5-14-18(11-25)31-21(23-14)24-20(27)16-2-1-7-28-16/h1-4,7,10H,5-6,8-9,11-12H2,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKNSIZHQIEYLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)CC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown moderate to weak inhibition of cholinestrases and lipoxygenase enzymes. These enzymes play crucial roles in neural signal transmission and inflammation, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as cholinestrases and lipoxygenase enzymes) by binding to their active sites, thereby inhibiting their function.
Biochemical Pathways
The compound’s interaction with cholinestrases could affect the cholinergic signaling pathway, which is involved in many physiological processes, including muscle contraction, pain perception, and memory. Its interaction with lipoxygenase could impact the arachidonic acid metabolism pathway, potentially influencing inflammatory responses.
Biological Activity
N-(5-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula: C23H29N3O4S
Molecular Weight: 445.56 g/mol
CAS Number: Not specifically listed in the search results but related compounds are noted.
Antitumor Activity
Research indicates that compounds related to the structure of this compound exhibit significant antitumor properties. For instance:
- In Vitro Studies: Various derivatives have been tested against cancer cell lines such as HeLa and U87. Compounds demonstrated IC50 values ranging from 93.7 µM to 322.8 µM, indicating selective cytotoxicity towards cancerous cells while sparing normal cells .
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Key Enzymes: Similar compounds have shown inhibitory activity against enzymes like BRAF(V600E), EGFR, and Aurora-A kinase . This suggests a potential for developing targeted therapies in oncology.
- Cell Cycle Arrest: Some studies indicate that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis .
Anti-inflammatory Properties
Compounds derived from the same chemical class have also been noted for anti-inflammatory activities. For example:
- Nitric Oxide Inhibition: Certain derivatives inhibit LPS-induced production of nitric oxide (NO) and TNF-α in macrophage models, suggesting a mechanism for reducing inflammation .
Antimicrobial Activity
Emerging data suggest that these compounds may possess antimicrobial properties as well:
- Bacterial Cell Membrane Disruption: Some derivatives have shown effectiveness in disrupting bacterial cell membranes, leading to cell lysis and death .
Study 1: Synthesis and Evaluation of Related Compounds
A study synthesized various derivatives of 2,3-dihydrobenzo[b][1,4]dioxin and evaluated their biological activities. The results indicated that certain modifications led to enhanced antitumor and anti-inflammatory effects compared to parent compounds .
Study 2: Structure-Activity Relationship (SAR)
Research focusing on SAR highlighted that specific substitutions on the thiazole and pyridine rings significantly influenced the biological activity of these compounds. Enhanced binding affinities were observed with certain modifications that improved solubility and bioavailability .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities/differences between the target compound and analogs are summarized below:
Table 1: Structural Comparison of Key Analogs
Key Findings from Comparative Studies
Structural Flexibility vs. The 2-oxoethyl linker in the target compound mimics natural peptide backbones, improving binding to enzymatic pockets, whereas AZ331’s thioether linker may reduce metabolic stability .
Electronic Effects :
- The dihydrobenzodioxin moiety in the target compound and 741733-98-2 introduces electron-rich aromatic systems, but the latter’s pyrrolidone ring lacks the sulfur atom critical for redox interactions .
Lumping Strategy Relevance: Compounds like the target and 892856-76-7 share benzodioxin and furan-carboxamide groups, enabling lumping into a surrogate category for simplified pharmacokinetic modeling. However, minor structural variations (e.g., thiazolo vs. benzothiazole cores) lead to divergent ADMET profiles .
NMR Profiling :
- Comparative NMR studies (e.g., shifts in regions A and B) highlight that substituents on the dihydrobenzodioxin and thiazolo-pyridine regions significantly alter chemical environments, influencing solubility and reactivity .
Q & A
Q. How can the synthetic route for this compound be optimized to improve yield and purity?
- Methodological Answer : The synthesis of structurally analogous heterocyclic compounds (e.g., thiazolo[5,4-c]pyridine and oxadiazole derivatives) often involves coupling reactions, such as amide bond formation using carbodiimide catalysts (e.g., EDCI or DCC) with HOBt/DMAP as activators . For example, a 2019 study optimized oxadiazole derivatives by using specific coupling agents (e.g., 3-trifluoromethylbenzoyl chloride) and purification via column chromatography with gradient elution (hexane/ethyl acetate). Purity was validated by HPLC (>95%) and NMR spectroscopy . Reaction parameters (temperature, solvent polarity, and stoichiometry) should be systematically varied to minimize byproducts.
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming hydrogen/carbon environments, particularly the dihydrobenzo[dioxin] and tetrahydrothiazolopyridine moieties. Aromatic protons in the 6.5–8.5 ppm range and carbonyl carbons at ~170 ppm are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-MS in positive ion mode) with <2 ppm error .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in the dihydrobenzo[dioxin] ring (e.g., halogenation at the 6-position) or the furan-2-carboxamide group (e.g., methyl/ethyl substitutions). Compare IC50 values in target assays (e.g., enzyme inhibition) .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with the thiazolo[5,4-c]pyridine nitrogen) .
- Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. What strategies resolve contradictions in biological data across different assay platforms?
- Methodological Answer :
- Assay Standardization : Replicate experiments in orthogonal assays (e.g., fluorescence-based vs. radiometric assays) to rule out platform-specific artifacts .
- Solubility/Permeability Testing : Use PAMPA or Caco-2 models to assess compound bioavailability, which may explain discrepancies between in vitro and in vivo results .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., thiazolo[5,4-c]pyridine derivatives) to identify trends in potency/selectivity .
Q. How can molecular dynamics (MD) simulations predict binding modes to target proteins?
- Methodological Answer :
- Protein Preparation : Retrieve target structures (e.g., from PDB), perform energy minimization, and assign protonation states (e.g., using PROPKA) .
- Simulation Parameters : Run 100-ns MD simulations (AMBER or GROMACS) with explicit solvent models. Analyze RMSD/RMSF to assess binding stability .
- Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding affinities and identify critical residues (e.g., hydrophobic pockets accommodating the furan ring) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
